molecular formula C6H4N4 B2911112 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 91296-19-4

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B2911112
CAS No.: 91296-19-4
M. Wt: 132.126
InChI Key: ZGDPMMNCASKHKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl) can be employed . Additionally, the use of metal amides and trapping reactions with various electrophiles are also reported . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the ring structure.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation can produce oxides.

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDUSQYSPLGVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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